molecular formula C16H16N2O B12902071 2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine CAS No. 96323-60-3

2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine

Cat. No.: B12902071
CAS No.: 96323-60-3
M. Wt: 252.31 g/mol
InChI Key: JIMSCZODZYDMII-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine is an organic compound with a complex structure that includes both amine and benzofuran functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring, followed by the introduction of the aminophenyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Escherichia coli can be engineered to produce aromatic diamines, which are then purified and used in further chemical reactions to synthesize the target compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amine groups, potentially forming nitro or other oxidized derivatives.

    Reduction: Reduction reactions can be used to convert nitro groups back to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amine groups.

Scientific Research Applications

2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: This compound shares a similar aminophenyl group but has a benzothiazole ring instead of a benzofuran ring.

    4-(2-Aminoethyl)aniline: This compound has a simpler structure with an aminophenyl group attached to an ethylamine chain.

Uniqueness

2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine is unique due to its combination of the benzofuran ring and the dimethylamine group.

Properties

CAS No.

96323-60-3

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-(4-aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine

InChI

InChI=1S/C16H16N2O/c1-18(2)14-8-5-12-9-15(19-16(12)10-14)11-3-6-13(17)7-4-11/h3-10H,17H2,1-2H3

InChI Key

JIMSCZODZYDMII-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N

Origin of Product

United States

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